

Potential therapeutic applications of 6-Chloroquinolin-4-ol.

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Compound of Interest

Compound Name: 6-Chloroquinolin-4-ol

Cat. No.: B1267320

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An In-Depth Technical Guide to the Therapeutic Potential of 6-Chloroquinolin-4-ol

This guide offers a comprehensive overview of **6-Chloroquinolin-4-ol**, a heterocyclic compound that serves as a promising scaffold in medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, physicochemical properties, and potential therapeutic applications of this quinoline derivative, with a focus on its anticancer and antimicrobial activities.

Core Chemical and Physical Properties

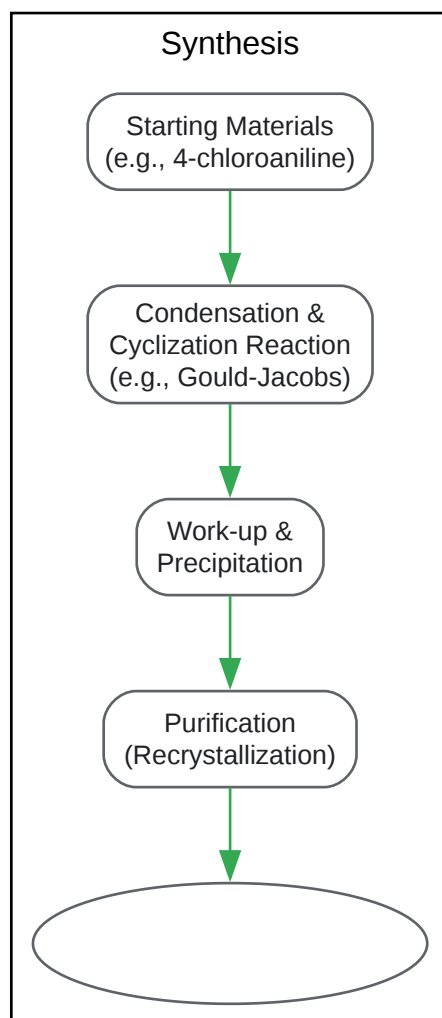
6-Chloroquinolin-4-ol is a substituted quinoline with distinct physicochemical properties that are fundamental to its application in drug discovery.[2] The molecule exists in tautomeric equilibrium with its 4-oxo form, 6-chloro-2-phenyl-1H-quinolin-4-one.[3]

Identifier	Value
IUPAC Name	6-chloro-2-phenyl-1H-quinolin-4-one[2]
CAS Number	17282-72-3[2]
Molecular Formula	C ₁₅ H ₁₀ ClNO[2]
Molecular Weight	255.70 g/mol [2]
Melting Point	>250°C[2]
Solubility	Limited aqueous solubility; enhanced in DMSO or DMF[2]
XLogP3	3.8[2]

Synthesis and Experimental Protocols

The synthesis of **6-Chloroquinolin-4-ol** can be accomplished through several established methods for forming the quinoline ring system, typically involving the cyclization of substituted anilines.[1][3]

General Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **6-Chloroquinolin-4-ol**.

Protocol 1: Friedländer Synthesis

The Friedländer synthesis offers a direct route to construct the quinoline ring by condensing a 2-aminoaryl ketone with a compound containing a reactive α -methylene group, such as ethyl acetoacetate.^[3]

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser, combine 2-amino-5-chlorobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-

toluenesulfonic acid (0.1 eq) in absolute ethanol.[3]

- Reflux: Heat the mixture to reflux (approximately 80-120 °C) for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]
- Work-up: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[3]
- Purification: Collect the solid precipitate by filtration. Wash the solid with a saturated sodium bicarbonate solution, followed by water, and then a cold solvent like ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure 6-Chloro-2-phenylquinolin-4-ol.[1][3]

Protocol 2: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile multi-step method for synthesizing 4-hydroxyquinoline derivatives from anilines.[1][2]

Experimental Protocol:

- Condensation: In a round-bottom flask, mix 4-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 2 hours.[3]
- Cyclization: Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to approximately 250°C for 30-60 minutes to facilitate thermal cyclization.[3]
- Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.[3]
- Purification: Filter the solid, wash it with hexane, and recrystallize from a suitable solvent to obtain the purified product.[3]

Potential Therapeutic Applications

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[4][5] **6-Chloroquinolin-4-ol** and its derivatives have shown significant potential as anticancer and antimicrobial agents.[4][6]

Anticancer Activity

The anticancer properties of these compounds are often linked to their ability to inhibit key enzymes and signaling pathways that are critical for cancer cell proliferation and survival.[4]

Quantitative Data: In Vitro Cytotoxicity of Derivatives

While specific data for the parent 6-Chloro-2-phenylquinolin-4-ol is not widely available, studies on its derivatives, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, demonstrate significant antiproliferative activity.[3][7]

Compound	Cell Line	IC ₅₀ (μM)	Reference Drug	IC ₅₀ (μM)
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 19)	HCT-116 (Colon)	5.3[7]	-	-
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 21)	HCT-116 (Colon)	4.9[6][7]	-	-
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 19)	Caco-2 (Colon)	17.0[7]	-	-
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Cmpd 21)	Caco-2 (Colon)	18.9[7]	-	-
Quinoline Derivative 5a	MCF-7 (Breast)	0.025 - 0.082[6]	Doxorubicin	2.50[7]
Quinoline Derivative 5a	A-549 (Lung)	0.025 - 0.082[6]	Cisplatin	7.49 (48h)[7]

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.[4]

Antimicrobial Activity

Quinolone compounds have a well-established history as antibacterial agents.^[6] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.^{[2][8]} This inhibition leads to double-strand DNA breaks and subsequent bacterial cell death.^{[2][8]}

Quantitative Data: In Vitro Antimicrobial Activity of Related Derivatives

Data on related quinoxaline derivatives suggest potential antibacterial efficacy.

Compound	Bacterial Strain	MIC (µg/mL)
Quinoxaline derivative 5p	S. aureus	4 ^[6]
Quinoxaline derivative 5p	B. subtilis	8 ^[6]
Quinoxaline derivative 5p	MRSA	8 ^[6]
Quinoxaline derivative 5p	E. coli	4 ^[6]

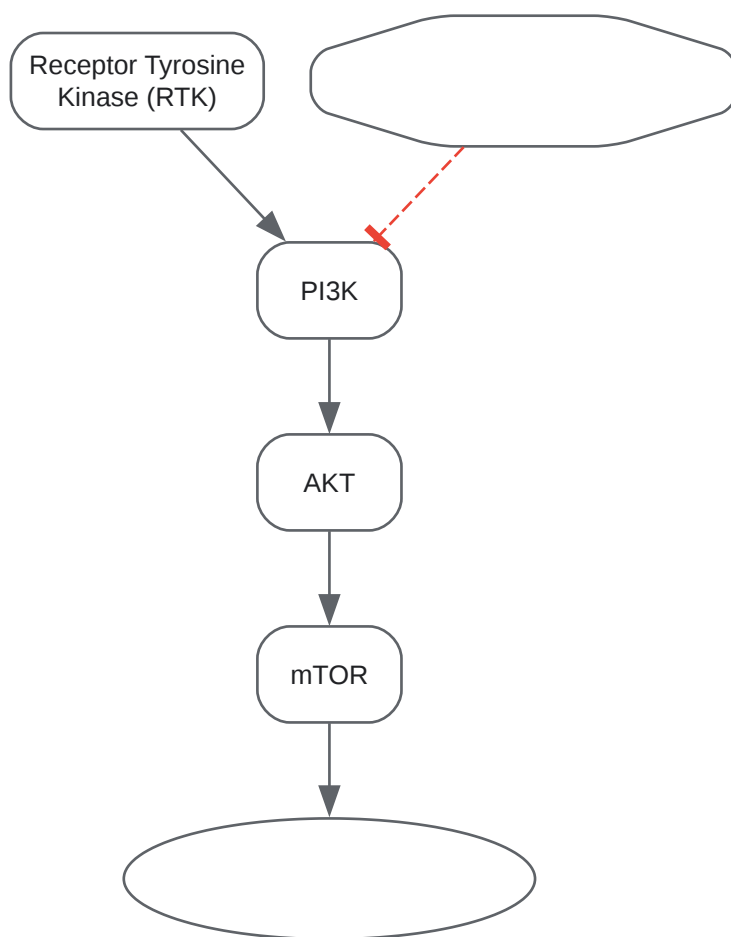
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Mechanisms of Action & Signaling Pathways

The biological effects of **6-Chloroquinolin-4-ol** derivatives are primarily mediated through their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.^[4]

Inhibition of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival and is frequently hyperactivated in many cancers.^{[3][6]} Derivatives of 6-Chloro-2-phenylquinolin-4-ol have been shown to inhibit components of this pathway, particularly the PI3Kα isoform.^[3]

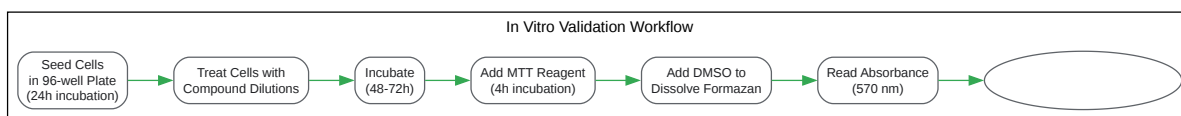
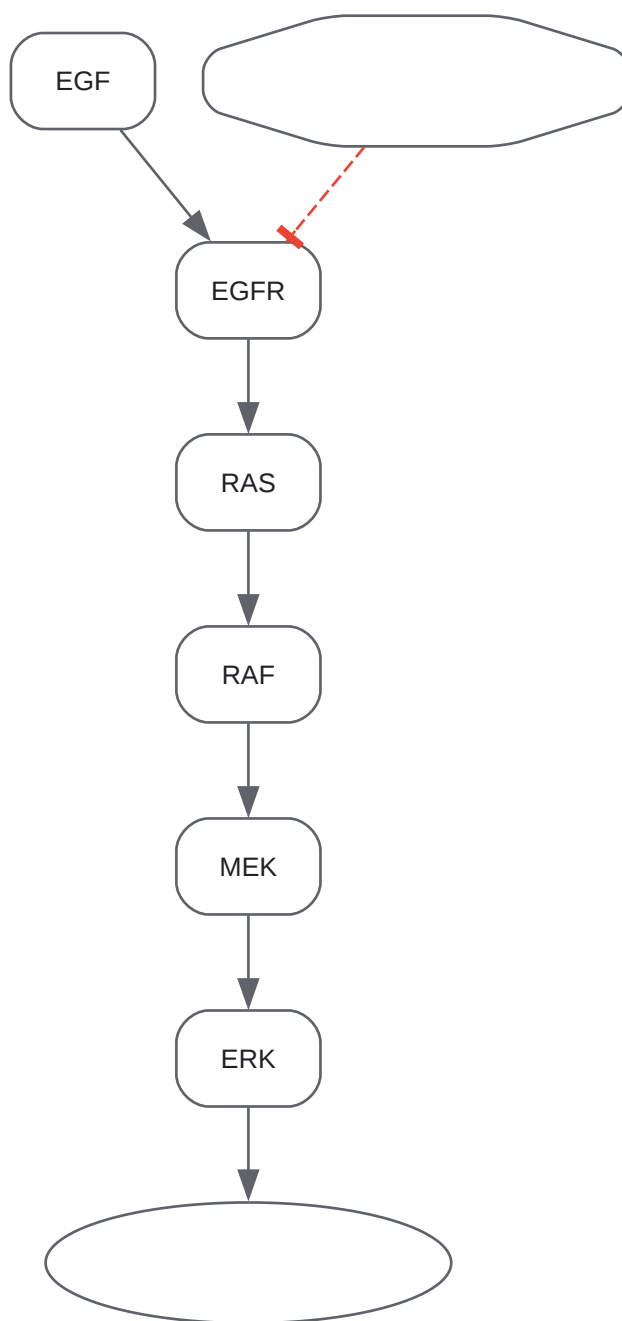


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Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a key tyrosine kinase involved in cell proliferation and is a major target in cancer therapy.[2][6] The structural framework of **6-Chloroquinolin-4-ol** is valuable for developing inhibitors that target RTKs like EGFR.[3] These compounds can act as ATP competitors, binding to the kinase domain and blocking downstream signaling.[6]



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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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